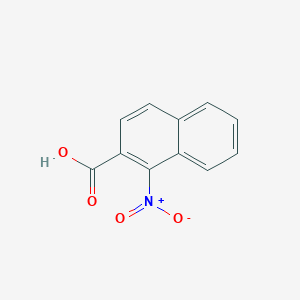

1-Nitro-2-naphthoic acid

Descripción

Historical Contexts in Naphthalene (B1677914) and Nitroaromatic Research

The journey into the chemistry of compounds like 1-nitro-2-naphthoic acid begins with its parent scaffold, naphthalene. Naphthalene (C₁₀H₈) was one of the first polycyclic aromatic hydrocarbons to be isolated in a relatively pure form. In the early 1820s, John Kidd, an English chemist and physician, first obtained this white, crystalline solid from the distillation of coal tar. Current time information in Bangalore, IN.hmdb.ca This discovery was significant as it highlighted coal tar as a valuable source of chemical feedstocks beyond its use as a fuel. Current time information in Bangalore, IN. The determination of naphthalene's chemical formula was accomplished by Michael Faraday in 1826, and its structure, consisting of two fused benzene (B151609) rings, was proposed by Emil Erlenmeyer in 1866 and confirmed three years later. hmdb.ca The name itself is derived from "naphtha," a historical term for volatile hydrocarbon mixtures. wikipedia.org

Concurrently, the field of nitroaromatic chemistry began to develop. Nitroaromatic compounds, characterized by one or more nitro groups (-NO₂) attached to an aromatic ring, are largely synthetic in origin and have become crucial in many industrial applications. google.comcdnsciencepub.com Their importance grew throughout the 19th and 20th centuries, with applications in the synthesis of dyes, polymers, pesticides, and pharmaceuticals. google.comorgsyn.org The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring, a feature that is central to the reactivity and utility of the entire class of compounds. cdnsciencepub.com Research into the biodegradation and synthesis of these compounds has expanded significantly, driven by their widespread use and environmental presence. cdnsciencepub.comresearchgate.net

Significance of Nitro-Naphthoic Acid Scaffolds in Modern Chemical Science

Nitro-naphthoic acid scaffolds, which combine the naphthalene core with both a nitro group and a carboxylic acid group, represent an important class of chemical intermediates. Their significance lies in the versatile reactivity offered by the three distinct components: the naphthalene ring system and the two functional groups. These compounds serve as valuable building blocks in the synthesis of a wide array of more complex molecules. echemi.com

Derivatives of naphthoic acids are integral to the development of pharmaceuticals, dyes, and agrochemicals. google.comechemi.com For instance, various naphthoic acid derivatives are investigated for their biological activities and are present in bioactive natural products and drug molecules. scirp.org The specific substitution pattern of the nitro and carboxylic acid groups on the naphthalene ring dictates the molecule's steric and electronic properties, influencing its reactivity and potential applications. Isomers such as 8-nitro-1-naphthoic acid have been used as model compounds in mutagenicity studies and as precursors to DNA-adduct forming agents, highlighting the role of these scaffolds in toxicological and medicinal chemistry research. The presence of both an electron-withdrawing nitro group and a meta-directing carboxylic acid group provides a platform for complex synthetic transformations, making these scaffolds a subject of continued interest in organic synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

1-nitronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWJWWYYJRAOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341738 | |

| Record name | 1-Nitro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103987-83-3 | |

| Record name | 1-Nitro-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103987-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Nitro 2 Naphthoic Acid

Established Synthetic Routes

The most common and well-established method for preparing 1-nitro-2-naphthoic acid involves the direct nitration of 2-naphthoic acid. This route is favored for its directness, though careful control of reaction conditions is necessary to achieve the desired regioselectivity and minimize the formation of byproducts.

Nitration of 2-Naphthoic Acid Derivatives

The introduction of a nitro group onto the naphthalene (B1677914) ring of 2-naphthoic acid is a classic example of electrophilic aromatic substitution. vaia.com The carboxylic acid group at the 2-position influences the position of the incoming nitro group.

The nitration of naphthalene and its derivatives proceeds through an electrophilic aromatic substitution (EAS) mechanism. vaia.comvedantu.com In this reaction, the nitronium ion (NO₂⁺) acts as the electrophile, which is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. vaia.comdocbrown.info The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

The naphthalene ring system is more reactive towards electrophilic substitution than benzene (B151609). vedantu.com The substitution can occur at either the α (1, 4, 5, 8) or β (2, 3, 6, 7) positions. The stability of the intermediate carbocation (also known as a Wheland intermediate or sigma complex) determines the major product. vedantu.com Attack at the α-position is generally favored as the resulting carbocation has more resonance structures that preserve the aromaticity of one of the rings. vedantu.com

In the case of 2-naphthoic acid, the carboxylic acid group is a deactivating, meta-directing group. However, in the naphthalene system, the directing effects are more complex. The incoming electrophile will preferentially add to the other ring. Thus, the nitration of 2-naphthoic acid is expected to yield a mixture of nitro-substituted products, with the 1-nitro isomer being a significant component.

Some proposed mechanisms for aromatic nitration suggest the involvement of a distinct intermediate that precedes the formation of the Wheland intermediate. worldscientific.comnih.gov

To maximize the yield of this compound and minimize the formation of isomeric byproducts, careful optimization of the reaction parameters is crucial.

The combination of concentrated nitric acid and concentrated sulfuric acid is the most commonly used nitrating agent for this transformation. docbrown.info The ratio of these acids is critical in controlling the concentration of the active electrophile, the nitronium ion. An excess of sulfuric acid ensures a high concentration of the nitronium ion, which can lead to a faster reaction rate. However, overly harsh conditions can also lead to increased byproduct formation and oxidation of the starting material. Other nitrating agents, such as nitronium tetrafluoroborate, can also be employed and may offer different selectivity profiles. researchgate.net

Table 1: Common Nitrating Agents and Their Characteristics

| Nitrating Agent | Composition | Characteristics |

| Mixed Acid | Concentrated HNO₃ and H₂SO₄ | Strong nitrating agent, cost-effective, classic method. docbrown.info |

| Nitronium Tetrafluoroborate | NO₂BF₄ | Solid, stable source of the nitronium ion. rsc.org |

| tert-Butyl Nitrite (B80452) | C₄H₉ONO | Milder nitrating agent, can be used under different conditions. rsc.orggoogle.com |

Temperature is a critical parameter in controlling the regioselectivity of the nitration reaction. Lower temperatures generally favor the formation of the kinetically controlled product. In the nitration of naphthalene derivatives, controlling the temperature can help to minimize the formation of unwanted isomers. For instance, in the nitration of 1-naphthoic acid, maintaining a temperature between 0–5°C is key to minimizing the formation of the 5-nitro isomer. It is essential to maintain a low temperature to prevent side reactions and decomposition of the desired product. There is an optimal temperature at which the highest yield can be obtained. vpscience.org

Table 2: Effect of Temperature on Nitration Reactions

| Temperature Range | General Outcome | Reference |

| 0–5°C | Minimizes byproduct formation in the nitration of 1-naphthoic acid. | |

| Room Temperature | Can be used for the nitration of naphthalene with nitric acid. | docbrown.info |

| 25–30°C | Used for the nitration of 1-acetylnaphthalene. |

Controlled Nitration Agents (e.g., HNO₃/H₂SO₄)

Purification Techniques (e.g., Recrystallization, Chromatography)

After the reaction is complete, the crude product is typically a mixture of this compound and other isomeric byproducts. Therefore, effective purification techniques are necessary to isolate the desired compound in high purity.

Recrystallization is a common method used for the purification of solid organic compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities will either be very soluble or insoluble at all temperatures. For nitronaphthoic acids, mixtures of solvents like ethanol (B145695) and water are often employed. For example, 1-nitro-2-naphthol (B1581586) can be recrystallized from methyl alcohol containing a small amount of hydrochloric acid. orgsyn.org

Chromatography is another powerful technique for separating mixtures of compounds. Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is frequently used to separate isomers of nitronaphthoic acids. google.com The separation is based on the differential adsorption of the compounds onto the stationary phase and their solubility in the mobile phase. High-performance liquid chromatography (HPLC) is a more advanced chromatographic technique that can be used for both analytical and preparative separations of nitrophthalic acid isomers and other aromatic acids. sielc.comhelixchrom.com

Table 3: Common Purification Techniques

| Technique | Description | Application Example |

| Recrystallization | Purification of solids based on differences in solubility. | Recrystallization of 1-nitro-2-naphthol from methyl alcohol and hydrochloric acid. orgsyn.org |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Separation of 1-nitro-2-naphthol derivatives using silica gel. google.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation technique. | Separation of nitrophthalic acid isomers. sielc.comhelixchrom.com |

Alternative Synthetic Approaches

While various methods exist for the synthesis of naphthoic acid derivatives, this section details specific alternative pathways for obtaining this compound and related structures.

Derivation from 1-Nitro-2-acetylaminonaphthalene Hydrolysis

The hydrolysis of 1-nitro-2-acetylaminonaphthalene is a documented procedure. However, the established product of this reaction is 1-nitro-2-naphthol, not this compound. The reaction involves boiling 1-nitro-2-acetylaminonaphthalene with an aqueous solution of sodium hydroxide (B78521). During this process, ammonia (B1221849) is evolved over several hours. The resulting product, 1-nitro-2-naphthol, precipitates as bright yellow crystals upon acidification with glacial acetic acid.

Conversion of 4,5-Benzotropolone Derivatives

A documented two-step method allows for the conversion of 4,5-benzotropolone to this compound. rsc.orgresearchgate.net This process involves an initial nitration followed by an isomerization reaction.

The first step is the treatment of 4,5-benzotropolone with concentrated nitric acid in a glacial acetic acid solvent. This nitration step is followed by the introduction of a 10% aqueous alkali solution at room temperature, which facilitates the rearrangement to the final this compound product. rsc.orgresearchgate.net

Table 1: Reaction Conditions for Conversion of 4,5-Benzotropolone

| Step | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| 1. Nitration | Concentrated Nitric Acid | Glacial Acetic Acid | Not specified | Nitrated intermediate |

| 2. Isomerization | 10% Aqueous Alkali | Water | Room Temperature | This compound |

Mechanistic Investigations of Oxabenzonorbornadiene Rearrangements Leading to Naphthoic Acid Esters

The rearrangement of oxabenzonorbornadienes represents a significant pathway to naphthoic acid esters; however, this specific reaction yields 1-hydroxy-2-naphthoic acid esters rather than nitro-substituted analogues. ontosight.aiacs.orgchemsynthesis.com The transformation is mediated by a Lewis acid and proceeds through an unexpected 1,2-acyl shift. ontosight.aichemsynthesis.com

The proposed mechanism for this rearrangement begins with the Lewis acid-catalyzed opening of the oxa-bridge of the oxabenzonorbornadiene structure. This opening preferentially occurs to form a stable allylic and benzylic carbocation at the C4 position. ontosight.ai The formation of the carbocation at C4 is favored over C1 due to the destabilizing, electron-withdrawing inductive effect of the ester group at C1. ontosight.ai Following the formation of this carbocation intermediate, a 1,2-acyl shift occurs. The final step involves rearomatization through the loss of a proton, which, after hydrolytic workup, leads to the formation of the 1-hydroxy-2-naphthoic acid ester product. ontosight.ai

Reaction Mechanisms of this compound

The functional groups of this compound—the nitro group and the carboxylic acid—allow for a variety of chemical transformations.

Reduction Reactions of the Nitro Group

The nitro group is susceptible to reduction, which is a common transformation for nitroaromatic compounds.

Formation of Amino Groups (e.g., 1-Amino-2-naphthoic acid)

The nitro group of this compound can be chemically reduced to form 1-Amino-2-naphthoic acid. This transformation is a standard reduction of an aromatic nitro compound to an aniline (B41778) derivative. A common reagent used for similar reductions, such as the conversion of 4-Nitro-1-methoxy-2-naphthoic acid to its corresponding amino derivative, is stannous chloride. rsc.org The process generally involves reacting the nitro compound with the reducing agent in a suitable solvent. rsc.org The resulting amino-naphthoic acid is a valuable synthetic intermediate.

Table 2: General Reaction Scheme for Nitro Group Reduction

| Starting Material | General Reagent | Product |

|---|---|---|

| This compound | Reducing Agent (e.g., Stannous Chloride) | 1-Amino-2-naphthoic acid |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Nitro-2-acetylaminonaphthalene |

| 1-nitro-2-naphthol |

| Sodium Hydroxide |

| Ammonia |

| Glacial Acetic Acid |

| 4,5-Benzotropolone |

| Nitric Acid |

| Oxabenzonorbornadiene |

| 1-hydroxy-2-naphthoic acid ester |

| 1-Amino-2-naphthoic acid |

| Stannous Chloride |

Formation of Reactive Intermediates via Nitro Group Reduction

Substitution Reactions

The electronic properties of the nitro and carboxylic acid groups on the naphthalene ring system govern its susceptibility to substitution reactions.

Generally, aromatic rings are electron-rich and resistant to attack by nucleophiles. However, the presence of one or more strong electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic aromatic substitution (SNAr). lasalle.edulibretexts.org The nitro group activates the ring by withdrawing electron density, making the ring carbons more electrophilic and capable of stabilizing the negative charge of the intermediate formed during the reaction. iscnagpur.ac.in

The accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.orgiscnagpur.ac.in In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a leaving group, temporarily disrupting the aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored. iscnagpur.ac.in For this compound, the nitro group serves as the primary activating group for such reactions.

In some SNAr reactions, the nitro group itself can function as the leaving group, a process known as ipso-substitution. researchgate.net While halogens are more common leaving groups, the displacement of a nitro group is a known transformation, particularly when it is located in an activated position. researchgate.net The success of such a reaction depends on the structure of the substrate, the nature of the nucleophile, and the reaction conditions. researchgate.net

Replacing the nitro group with halogens or alkyl groups on this compound via an SNAr pathway would be challenging. The reaction would require a potent nucleophile and potentially harsh conditions. While general methods exist for the ipso-substitution of nitro groups, their application to this specific molecule is not widely documented. The reaction is often less favorable than the substitution of a halide and may compete with other possible reactions.

Nucleophilic Aromatic Substitution

Oxidation Reactions

The carboxylic acid group of this compound can undergo oxidation, a process that, in the context of carboxylic acids, typically refers to the conversion into more highly oxidized derivatives such as acid chlorides and esters.

Formation of Acid Chlorides or Esters

The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis, providing a more reactive intermediate for subsequent reactions. A common and effective method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). chemicalbook.com While specific literature detailing this reaction for this compound is not prevalent, the general mechanism is well-established. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. The reaction is typically performed in an inert solvent like toluene (B28343) or dichloromethane (B109758) and may be heated to ensure completion.

Similarly, the formation of esters from this compound can be achieved through various methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ontosight.ai This equilibrium-driven process is typically carried out using the alcohol as the solvent to drive the reaction towards the ester product. The existence of esters of this compound, such as methyl 1-nitro-2-naphthoate, is documented in chemical databases, confirming that these esterification reactions are viable. chemicalbook.comsigmaaldrich.com

| Reactant | Reagent | Product | Reaction Type |

| This compound | Thionyl Chloride (SOCl₂) | 1-Nitro-2-naphthoyl chloride | Acyl Chloride Formation |

| This compound | Alcohol (e.g., Methanol) / Acid Catalyst | 1-Nitro-2-naphthoate ester | Fischer Esterification |

Carboxylic Acid Group Reactivity

The carboxylic acid group is a versatile functional group that can participate in a variety of reactions and intermolecular interactions.

Esterification Reactions

The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to yield the ester.

Participation in Hydrogen Bonding and Electrostatic Interactions

The molecular structure of this compound, featuring both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carbonyl oxygen and the oxygens of the nitro group), allows it to participate in a variety of intermolecular interactions. These interactions are crucial in determining the compound's physical properties, such as its melting point and solubility, as well as its crystal packing arrangement.

Hydrogen bonding is a significant force in the solid-state structure of carboxylic acids. Typically, carboxylic acids form dimeric structures in the solid state through hydrogen bonds between their carboxyl groups. It is highly probable that this compound also forms such dimers. Furthermore, the nitro group can participate in hydrogen bonding, acting as a hydrogen bond acceptor.

The electrostatic potential of the molecule is significantly influenced by the electron-withdrawing nitro group and the polar carboxylic acid group. Computational studies on related molecules, such as other substituted naphthoic acids and nitroanilines, have shown that these functional groups create distinct regions of positive and negative electrostatic potential, which govern how the molecule interacts with other polar molecules and ions. sciencepublishinggroup.comacs.org The nitrogen and oxygen atoms of the nitro group, along with the carbonyl oxygen of the carboxylic acid, will possess a negative electrostatic potential, making them likely sites for interaction with electropositive species. Conversely, the carboxylic acid proton will have a strong positive electrostatic potential. These electrostatic interactions, in concert with hydrogen bonding, play a critical role in the supramolecular assembly of this compound in the solid state.

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding | Carboxylic acid - Carboxylic acid | Dimer formation, stabilization of crystal lattice |

| Hydrogen Bonding | Nitro group (acceptor) - Carboxylic acid (donor) | Intermolecular association, influences crystal packing |

| Electrostatic Interactions | Electron-rich nitro and carbonyl oxygens; electron-poor carboxylic proton | Dictates intermolecular forces and crystal structure |

Advanced Spectroscopic and Computational Analysis

Structural Elucidation Methodologies

The precise arrangement of atoms and functional groups in 1-Nitro-2-naphthoic acid is determined through a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each provide unique insights into the molecule's framework and electronic landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to display a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of both the nitro (-NO₂) and carboxylic acid (-COOH) groups significantly influences the chemical shifts of the protons on the naphthalene (B1677914) ring, causing them to be deshielded and appear at a lower field compared to unsubstituted naphthalene.

The proton of the carboxylic acid group is expected to appear as a broad singlet at a much lower field, often above 10 ppm, due to its acidic nature and hydrogen bonding. The six protons on the naphthalene ring will exhibit splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants would be dependent on the specific electronic environment of each proton. For instance, protons on the same ring as the substituents will be more significantly affected than those on the other ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Naphthalene Ring Protons | 7.0 - 9.0 | m |

| Carboxylic Acid Proton | >10 | s (broad) |

Note: This table is based on predicted values and data from analogous compounds. 'm' denotes multiplet, 's' denotes singlet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 11 distinct carbon signals are expected. The carbon atom of the carboxylic acid group will be found at the most downfield position, typically in the range of 165-185 ppm.

The carbon atoms directly attached to the electron-withdrawing nitro and carboxylic acid groups (C1 and C2) will also be significantly deshielded. The remaining eight aromatic carbons will resonate in the typical range for naphthalene derivatives, generally between 120 and 150 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents, with carbons ortho and para to the nitro group experiencing the most significant downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 185 |

| Aromatic C-NO₂ | >140 |

| Aromatic C-COOH | >130 |

| Other Aromatic Carbons | 120 - 150 |

Note: This table is based on predicted values and data from analogous compounds.

¹H NMR Spectral Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The most prominent features would include a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations. A sharp and intense peak for the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹.

The presence of the nitro group will be confirmed by two strong absorption bands: the asymmetric stretching vibration around 1520-1560 cm⁻¹ and the symmetric stretching vibration near 1345-1385 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Nitro Group | Asymmetric NO₂ Stretch | 1520 - 1560 |

| Nitro Group | Symmetric NO₂ Stretch | 1345 - 1385 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

Note: This table is based on characteristic functional group frequencies.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorption bands corresponding to the π → π* transitions of the naphthalene ring system.

The nitro group, being a strong electron-withdrawing group, has a profound impact on the electronic properties of the naphthalene ring. nih.govrsc.orgresearchgate.net This influence is readily observable in the UV-Visible spectrum. The presence of the nitro group, in conjugation with the aromatic system, typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene or naphthoic acid. ias.ac.in

This shift is due to the delocalization of π-electrons over the nitro group, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The electron-withdrawing nature of the nitro group reduces the electron density of the aromatic ring, which can be further analyzed through computational methods. nih.govsciencepublishinggroup.com This alteration of the electronic structure is a key factor in the reactivity and potential applications of nitro-aromatic compounds. nih.govrsc.org

Table 4: Summary of Spectroscopic Data

| Spectroscopic Technique | Key Findings |

|---|---|

| ¹H NMR | Aromatic protons deshielded due to electron-withdrawing groups. Carboxylic proton at a very low field. |

| ¹³C NMR | Carbonyl carbon is the most deshielded. Carbons attached to substituents are also shifted downfield. |

| IR | Characteristic absorptions for -COOH (O-H and C=O stretches) and -NO₂ (asymmetric and symmetric stretches) groups are present. |

HOMO-LUMO Gap Analysis and Absorption Maxima Shifts

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for understanding the chemical reactivity and electronic properties of a molecule. wuxiapptec.com A smaller HOMO-LUMO gap generally suggests higher reactivity, greater polarizability, and a tendency for the molecule to be a good candidate for nonlinear optical (NLO) applications. researchgate.net

Computational studies on related nitro-substituted aromatic compounds have shown that the introduction of a nitro group can significantly influence the HOMO-LUMO energy gap. For instance, in a study of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, the calculated HOMO-LUMO energy gap was 4.22 eV, indicating high reactivity and polarizability. researchgate.net For this compound, the HOMO-LUMO gap is a key determinant of its electronic behavior. The charge transfer that occurs within the molecule is directly related to this energy gap. researchgate.net

Shifts in the absorption maxima in the UV-visible spectrum provide experimental evidence of electronic transitions. The position of substituents on the naphthalene ring significantly affects these absorption maxima. For example, studies on hydroxynaphthoic acids have shown that the position of the hydroxyl and carboxyl groups leads to distinct absorption spectra. ias.ac.in Similarly, the nitro group in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthoic acid, due to the electron-withdrawing nature of the nitro group and its effect on the electronic transitions of the naphthalene ring. ias.ac.in The deprotonation of related nitro-phenolic compounds also typically results in a red shift of the absorption maxima. researchgate.net

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. For this compound (C₁₁H₇NO₄), the predicted monoisotopic mass is 217.037508 g/mol . epa.gov While mass spectrometry can confirm the molecular weight, it is often insufficient to differentiate between positional isomers, such as this compound and its isomers like 4-nitro-1-naphthoic acid. Therefore, other spectroscopic techniques like NMR are essential for unambiguous structural elucidation. In the analysis of related compounds, mass spectrometry has been crucial for confirming the formation of the desired product, often showing a clear molecular ion peak. tandfonline.com

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and properties of molecules. mdpi.com DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311+G**), are employed to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For this compound, geometrical optimization would reveal bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 2-naphthoic acid and its derivatives, have successfully used DFT to calculate these parameters, showing good agreement with experimental data where available. researchgate.net

Molecular charge density analysis, often visualized through molecular electrostatic potential (MEP) maps, provides insights into the charge distribution within a molecule. rsc.org In these maps, regions of negative electrostatic potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. rsc.org For this compound, the electronegative oxygen atoms of the nitro and carboxylic acid groups would be expected to show negative potential. rsc.org

The electronic structure of this compound, including the distribution of its molecular orbitals, is a key focus of DFT studies. researchgate.net The presence of electron-donating and electron-accepting groups can lead to significant intramolecular charge transfer, which is a prerequisite for non-linear optical (NLO) activity. jcsp.org.pk The NLO properties of a molecule are characterized by its polarizability (α) and hyperpolarizability (β and γ). tandfonline.com

Compounds with large hyperpolarizability values are of interest for applications in optoelectronics. tandfonline.com DFT calculations have been used to predict the NLO properties of various organic molecules. For instance, some heterocyclic compounds have shown first-order hyperpolarizability values many times greater than that of urea (B33335), a standard reference material for NLO studies. researchgate.net The combination of the electron-withdrawing nitro group and the π-conjugated naphthalene system in this compound suggests it may possess notable NLO properties.

| Property | Description |

| Polarizability (α) | A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. |

| First-Order Hyperpolarizability (β) | Related to the second-order NLO response, such as second-harmonic generation. |

| Second-Order Hyperpolarizability (γ) | Related to the third-order NLO response. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the HOMO and LUMO. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, the HOMO is expected to be localized on the naphthalene ring, while the LUMO is likely to be centered on the nitro group, due to its strong electron-withdrawing nature. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter derived from these calculations. A smaller energy gap indicates that the molecule can be easily excited, which is often associated with higher chemical reactivity and enhanced NLO properties. wuxiapptec.comresearchgate.net DFT calculations provide precise values for the HOMO and LUMO energies, allowing for the quantification of the energy gap and the prediction of the molecule's electronic behavior. rsc.org

| Orbital | Role in Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | Electron-donating orbital, associated with nucleophilicity. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting orbital, associated with electrophilicity. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a crucial concept in computational chemistry for understanding molecular interactions and predicting chemical reactivity. computabio.com It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. computabio.com The MEP is a valuable tool for identifying the sites for electrophilic and nucleophilic attack. rsc.org

In an MEP map, different colors represent varying levels of electrostatic potential. Colors trending towards red indicate regions of negative potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, colors trending towards blue signify areas of positive potential, which are electron-deficient and prone to nucleophilic attack. rsc.org

For this compound, the MEP surface would be significantly influenced by the strongly electron-withdrawing nitro (NO₂) and carboxylic acid (COOH) groups.

Negative Potential Regions (Red/Yellow): The oxygen atoms of both the nitro and carboxyl groups would exhibit a high negative electrostatic potential due to their high electronegativity and the presence of lone pairs. These regions are the most likely sites for interactions with electrophiles or for forming hydrogen bonds. rsc.org

Positive Potential Regions (Blue): The hydrogen atom of the carboxylic acid group would be a site of high positive potential, making it a primary site for deprotonation and nucleophilic interactions. The aromatic protons on the naphthalene ring would also show positive potential, though to a lesser degree.

MEP analysis is a fundamental quantum mechanical method used to describe the effect of substituents in aromatic systems, providing insight into how the nitro and carboxyl groups modulate the reactivity of the entire naphthoic acid structure. sciencepg.comresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction, translating it into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.defaccts.de This method examines delocalization effects by analyzing all possible interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de

In this compound, NBO analysis would reveal several key electronic features:

Intramolecular Charge Transfer: Significant hyperconjugative interactions and intramolecular charge transfer (ICT) would be evident. researchgate.net There would be strong donor-acceptor interactions from the lone pairs of the oxygen atoms (in both the NO₂ and COOH groups) into the antibonding π* orbitals of the naphthalene ring.

Delocalization: Conversely, electron density from the π orbitals of the aromatic ring would delocalize into the antibonding π* orbitals of the C=O and N=O bonds. These delocalization effects contribute to the stability of the molecule.

Bond Character: NBO analysis would confirm the polar covalent nature of the C-N, N-O, C-C(O), and C-O bonds, providing details on hybridization and electron density distribution. uni-muenchen.de

This detailed electronic picture helps explain the molecule's stability, reactivity, and the influence of the substituents on the aromatic system. researchgate.net

Thermodynamic Parameter Calculations

The thermodynamic properties of this compound are dictated by its molecular structure and the resulting intermolecular forces. The presence of both a nitro group and a carboxylic acid group significantly influences properties like vapor pressure and enthalpy of sublimation.

Studies on related polycyclic aromatic hydrocarbons (PAHs) show that the addition of functional groups such as –COOH and –NO₂ tends to decrease the compound's vapor pressure while increasing its enthalpy of sublimation when compared to the parent PAH. nih.govosti.gov This is attributed to the stronger intermolecular interactions, including hydrogen bonding from the carboxylic acid and strong dipole-dipole interactions from the nitro group. nih.gov

The electronic effect of the nitro group also profoundly impacts the acidity of the carboxylic acid. A study on various mononitro-naphthoic acids measured their dissociation constants (pKa). rsc.org For comparison, 2-naphthoic acid has a pKa of 5.97 in 50% aqueous 2-butoxyethanol. rsc.org The introduction of a nitro group increases the acidity (lowers the pKa). The acid-strengthening effect is dependent on the position of the nitro group, as shown by the change in pKa (ΔpKa) relative to 2-naphthoic acid. rsc.org

| Compound | pKa | ΔpKa (vs. 2-naphthoic acid) |

| 2-Naphthoic acid | 5.97 | 0 |

| This compound | 4.55 | 1.42 |

| 3-Nitro-2-naphthoic acid | 4.89 | 1.08 |

| 4-Nitro-2-naphthoic acid | 4.99 | 0.98 |

| Data sourced from a study on mononitro-naphthoic acids. rsc.org |

As the table demonstrates, this compound is the strongest acid in this series, as the nitro group at the adjacent position exerts the most potent electron-withdrawing inductive effect on the carboxylic acid.

Quantitative Structure-Activity Relationship (QSAR) Studies of Naphthoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. researchgate.net For naphthoic acid derivatives, QSAR models are developed to predict their potential as therapeutic agents or other bioactive molecules based on calculated physicochemical and structural properties. sciencepg.comresearchgate.net

These studies involve calculating a range of molecular descriptors and linking them to observed biological activities. researchgate.net Common descriptors include:

Quantum Chemical Properties: Total energy, HOMO-LUMO energy gap, dipole moment, and chemical hardness. sciencepg.com

Physicochemical Properties: Molar refractivity, polarizability, hydration energy, and the octanol-water partition coefficient (log P). researchgate.net

Role of Substituents on Reactivity and Biological Activities

Substituents play a paramount role in defining the reactivity and biological activity of naphthoic acids. sciencepg.comresearchgate.net The type, position, and orientation of substituent groups like the nitro group in this compound are critical variables in QSAR models.

The nitro group is a strong electron-withdrawing group that significantly alters the electronic properties of the naphthalene ring system. This electronic modulation affects:

Reactivity: The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic proton and influences the molecule's susceptibility to nucleophilic or electrophilic attack. sciencepg.comrsc.org

Biological Interactions: Changes in the electronic and steric profile affect how the molecule binds to biological targets like enzymes or receptors. researchgate.net Reports on naphthoic acid derivatives indicate that the carboxylic acid group, the ring system, and the nature of other substituents are all crucial for optimized binding and biological action. researchgate.net

QSAR studies on substituted naphthoic acids have successfully linked these structural properties to specific biological activities, such as their potential as algicides. mdpi.com

Comparison with Analogous Naphthoic Acid Derivatives for Electronic and Photochemical Behavior

Comparing this compound with its analogs, such as hydroxy-naphthoic acids or other nitro isomers, highlights the profound influence of the substituent on the molecule's properties.

A compelling example is the comparison of the photophysical behavior of 1-hydroxy-2-naphthoic acid (HNA) with 4-nitro-1-hydroxy-2-naphthoic acid (NHNA). researchgate.netresearchgate.net

1-Hydroxy-2-naphthoic acid (HNA): This molecule does not typically undergo excited-state intramolecular proton transfer (ESIPT). researchgate.netresearchgate.net

4-Nitro-1-hydroxy-2-naphthoic acid (NHNA): The addition of the strongly electron-withdrawing nitro group alters the electronic distribution in the excited state, making ESIPT a favorable process. researchgate.netresearchgate.net This demonstrates that the nitro substituent can fundamentally change the photochemical pathways available to the molecule.

This controlled modification of photophysics illustrates the powerful effect a nitro group has on the electronic behavior of the naphthoic acid scaffold. researchgate.net Furthermore, the position of the nitro group is critical. As shown in the thermodynamic data (Section 3.2.1.6), the acidity of nitro-2-naphthoic acids varies significantly based on the nitro group's position, with the 1-nitro isomer being considerably more acidic than the 3-nitro or 4-nitro isomers due to a stronger inductive effect. rsc.org

Applications and Advanced Research Trajectories

Organic Synthesis Intermediate

1-Nitro-2-naphthoic acid is a valued intermediate in organic synthesis due to the reactivity of its functional groups. lab-chemicals.comsigmaaldrich.com The carboxylic acid allows for the formation of esters and amides, while the nitro group can be reduced to an amine, which is a key step in many synthetic pathways. This dual reactivity enables its use as a foundational component for a diverse range of chemical products. A notable synthesis method involves the treatment of 4,5-benzotropolone with nitric acid, followed by a rearrangement, to yield this compound. beilstein-journals.org

The naphthoic acid framework is present in numerous bioactive natural products and drug molecules, making its derivatives a focal point in the development of new therapeutic agents. google.com Research has demonstrated that substituted naphthoic acids are essential core units for various biologically active compounds. For instance, the isomer 8-Nitro-1-naphthoic acid is a known precursor for synthesizing bioactive molecules like naphthoxazoles. Similarly, derivatives of this compound are explored for their potential to create new compounds with significant biological activity. The synthesis of complex heterocyclic compounds, which are fundamental to many physiologically important substances, often relies on such versatile building blocks. researchgate.net

Azo dyes, characterized by the R-N=N-R' functional group, are a major class of synthetic colorants used across various industries. scribd.com The synthesis of these dyes often involves a two-step process: diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. scribd.comunb.ca this compound is a valuable precursor in this field. Through chemical reduction, its nitro group can be converted into a primary amine (1-amino-2-naphthoic acid). This resulting amino derivative can then be diazotized and coupled with other aromatic compounds, such as various naphthol derivatives, to produce a range of azo dyes. google.comresearchgate.net Furthermore, derivatives like 3-hydroxy-2-naphthoic acid arylamides are widely used in the synthesis of high-performance dyes and pigments. researchgate.net

In the field of coordination chemistry, organic molecules known as ligands bind to metal ions to form complex structures called coordination polymers or metal-organic frameworks (MOFs). The carboxylic acid group of this compound can readily coordinate with metal centers. Research has shown that other naphthoic acid derivatives, such as (R/S)-6-(1-carboxyethoxy)-2-naphthoic acid, have been successfully used as building blocks to synthesize coordination polymers with metal ions like Cobalt(II) and Cadmium(II). rsc.org These complexes can exhibit interesting properties, including luminescence. rsc.org Similarly, 2-naphthoic acid has been employed to create large, ring-shaped aluminum-based coordination compounds with potential optical applications. rsc.org The functional groups on this compound make it a suitable candidate for designing and synthesizing novel coordination complexes with tailored electronic and structural properties.

Naphthoic acid derivatives are recognized as important intermediates in the synthesis of pharmaceuticals. google.comontosight.ai Their structural motif is a key component in molecules designed for various therapeutic purposes. ontosight.ai Patents and chemical literature describe the synthesis of complex naphthoic acid derivatives as crucial steps in creating new pharmaceutical compounds. google.com For example, a patented process outlines the use of 3-hydroxy-2-naphthoic acid, which is subsequently nitrated and undergoes further reactions to produce potential drug candidates. google.com The general class of nitronaphthol derivatives, closely related to this compound, are also regarded as important pharmaceutical intermediates. ontosight.ai

Table 1: Applications of this compound in Organic Synthesis

| Application Area | Role of this compound | Resulting Product Class | Key Transformation |

|---|---|---|---|

| Biologically Active Derivatives | Serves as a foundational scaffold for building complex molecules. | Heterocyclic compounds, potential therapeutic agents. researchgate.net | Modification of both the nitro and carboxylic acid groups. |

| Dyes and Pigments | Precursor to the diazo component. | Azo Dyes. scribd.comresearchgate.net | Reduction of the nitro group to an amine, followed by diazotization. |

| Coordination Complexes | Acts as a ligand or a precursor to a more complex ligand. | Coordination Polymers, Metal-Organic Frameworks (MOFs). rsc.orgrsc.org | Coordination of the carboxylate group to a metal center. |

| Pharmaceuticals | Building block for drug synthesis. google.com | Active Pharmaceutical Ingredients (APIs). ontosight.aiontosight.ai | Multi-step synthesis involving its functional groups. |

Building Block for Coordination Complexes

Medicinal Chemistry Research

The exploration of derivatives of this compound is an active area of research in medicinal chemistry, aimed at discovering new molecules with therapeutic potential.

Researchers are actively investigating the pharmacological properties of various naphthoic acid derivatives. ontosight.ai Studies have explored their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai For example, specific 2-naphthoic acid derivatives have been identified as positive allosteric modulators of NMDA receptors, which could have implications for treating conditions like schizophrenia. qmul.ac.uk In other research, derivatives were synthesized and evaluated for their ability to inhibit the CYP17 enzyme, a target in prostate cancer treatment. yok.gov.tr Furthermore, coordination polymers built from naphthoic acid derivatives have been studied for their luminescent properties, which can be harnessed for the detection of antibiotics and other specific organic molecules. rsc.org These research trajectories highlight the broad potential of the naphthoic acid scaffold in developing new diagnostic and therapeutic tools.

Table 2: Research on Pharmacological Properties of Naphthoic Acid Derivatives

| Derivative Class | Therapeutic Area / Application | Investigated Pharmacological Action | Reference |

|---|---|---|---|

| 6-alkyl 2-naphthoic acids | Neuroscience (e.g., Schizophrenia) | Positive allosteric modulation of NMDA receptors. | qmul.ac.uk |

| Naphthoic acid amides | Oncology (Prostate Cancer) | Inhibition of the CYP17 enzyme. | yok.gov.tr |

| General Naphthoic Acid Derivatives | Infectious Disease, Inflammation, Oncology | Screening for antimicrobial, anti-inflammatory, and anticancer activities. | ontosight.ai |

| Coordination Polymers | Diagnostics / Sensing | Luminescent detection of antibiotics and nitroaromatic compounds. | rsc.org |

Investigation of Pharmacological Properties of Derivatives

Anti-inflammatory Activities

Nitro-containing compounds are recognized for their anti-inflammatory properties. They have the potential to modulate inflammatory pathways and may reduce the production of pro-inflammatory cytokines. For instance, studies on nitro-fatty acids, which also contain a nitro group, have shown they exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor-kappa B) signaling pathway. nih.govnih.gov NF-κB is a crucial regulator of genes involved in inflammation. nih.gov The anti-inflammatory mechanism of some nitroalkenes has been linked to the inhibition of NF-κB translocation to the nucleus, which in turn represses the expression of target genes responsible for producing inflammatory cytokines like TNF-α. nih.govnih.gov

Furthermore, research on 1-nitro-2-phenylethylene (NPe), a compound with a nitro group, demonstrated that it could reduce neutrophil accumulation in a model of acute pleurisy. researchgate.net This effect was associated with the reduced activation of both NF-κB and ERK1/2 pathways. researchgate.net Chalcones containing a nitro group have also been reported to possess anti-inflammatory effects, potentially by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) that are associated with the inflammatory response. mdpi.com

Analgesic Activities

The investigation of naphthoic acid derivatives has extended to their potential as pain-relieving agents. A study on newly synthesized 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles, which are derived from a naphthoic acid structure, revealed that some of these compounds exhibit promising analgesic activities. capes.gov.br Specifically, compound 4j from this series showed significant analgesic effects in screening models. capes.gov.br Additionally, other research has focused on the analgesic properties of various compounds, with some showing significant peripheral and central analgesic effects in animal models, such as the acetic acid-induced writhing test and the hot plate method. mdpi.com

Antimicrobial Activities

The antimicrobial properties of nitro-aromatic compounds are well-documented, with the nitro group playing a critical role in their mechanism of action. For example, the positional isomer 8-Nitro-1-naphthoic acid has been noted as a candidate for developing treatments against pathogens like Helicobacter pylori and Mycobacterium tuberculosis. The proposed mechanism involves redox reactions facilitated by the nitro group, which can lead to microbial cell death.

In a study focused on derivatives of 3-hydroxy-2-naphthoic acid hydrazide, a nitro derivative (compound 4 ) was synthesized and showed high antibacterial activity compared to reference drugs. researchgate.net The broader class of naphthoic acid derivatives has also been explored for antimicrobial applications. Polymers featuring naphthoic acid derivatives have demonstrated potent antibacterial activity against several multi-drug resistant gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa. nih.gov These polymers appear to act by disrupting the bacterial membrane. nih.gov

Table 1: Summary of Investigated Antimicrobial Activities of Related Naphthoic Acid Compounds

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 8-Nitro-1-naphthoic acid | Helicobacter pylori, Mycobacterium tuberculosis | Potential therapeutic agent. | |

| Nitro derivative of 3-hydroxy-2-naphthoic acid hydrazide | Bacteria | High activity compared to reference drugs. | researchgate.net |

| Naphthoic acid-based polymers | Gram-negative bacteria (E. coli, P. aeruginosa, etc.) | Potent antibacterial activity, membrane disruption. | nih.gov |

| Lanthanum complexes of naphthoic acids | E. coli, S. aureus | Some complexes showed good activity against E. coli. | jetir.org |

Antioxidant Properties

The naphthalene (B1677914) scaffold is a feature of many compounds investigated for their antioxidant potential. researchgate.net Research on various nitronaphthalene structures has shown that they can possess significant antioxidant capabilities. The presence of electron-withdrawing groups, such as a nitro group, has been associated with strong free radical scavenging abilities in assays like the DPPH method.

Studies on 5-Nitro-1,4-naphthoquinone derivatives also highlight the role of the nitro group in enhancing biological activity due to its electron-withdrawing nature. nih.gov Certain regioisomers in this class showed noteworthy antioxidant capacity. nih.gov Similarly, other naphthalene derivatives, including those with amino or hydroxyl substitutions, have demonstrated effective antioxidant activity, which is linked to their ability to act as hydrogen donors to neutralize free radicals. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For naphthoic acid derivatives, SAR investigations have provided insights into the structural requirements for specific biological effects. clemson.edu

Computational studies on ortho-substituted naphthoic acids have been used to estimate chemical and structural properties that influence their biological activity. sciencepublishinggroup.com Research on 1-naphthoic acid derivatives has shown that substitutions at different positions on the naphthalene ring significantly impact their activity. For instance, in one study on plant growth activity, substitution at the 2- or 8-position intensified activity, while substitution at other positions reduced it. tandfonline.com All nitro-substituted 1-naphthoic acids tested in this particular study were found to be less active than the parent compound. tandfonline.com

Mechanism of Action Studies

Understanding the mechanism of action is key to developing new therapeutic agents. For nitro-containing compounds, several mechanisms have been elucidated that contribute to their biological effects.

Interaction with Molecular Targets and Pathways

The biological activities of nitroaromatic compounds are often traced back to their interaction with specific molecular targets and signaling pathways. As mentioned previously, a primary anti-inflammatory mechanism for nitro-compounds involves the modulation of key inflammatory pathways.

Inhibition of NF-κB and ERK1/2 Pathways: Nitroalkenes can inhibit the lipopolysaccharide-induced secretion of pro-inflammatory cytokines in macrophages. nih.gov This is achieved through the alkylation of the p65 subunit of NF-κB, which inhibits its DNA binding activity and represses the expression of NF-κB-dependent target genes. nih.gov Studies with 1-nitro-2-phenylethylene have confirmed that its anti-inflammatory effects are associated with the reduced activation of both NF-κB and ERK1/2 pathways. researchgate.net

Induction of Heme Oxygenase-1 (HO-1): Some nitroalkenes can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory properties. nih.govscielo.br The induction of HO-1 is a cytoprotective pathway that can be triggered by electrophilic species like nitroalkenes. nih.govscielo.br

Redox Cycling: The antimicrobial action of nitro-substituted compounds is often attributed to the ability of the nitro group to undergo redox reactions. This can lead to the generation of reactive intermediates within microbial cells, causing oxidative stress and ultimately leading to cell death.

Table 2: Potential Mechanisms of Action for Nitro-Naphthoic Acid Derivatives

| Mechanism | Biological Effect | Description | Reference(s) |

|---|---|---|---|

| Inhibition of NF-κB Pathway | Anti-inflammatory | Prevents translocation of NF-κB to the nucleus, repressing pro-inflammatory gene expression. | nih.govnih.gov |

| Induction of Heme Oxygenase-1 (HO-1) | Anti-inflammatory, Antioxidant | Upregulates the cytoprotective enzyme HO-1. | nih.govscielo.br |

| Redox Reactions | Antimicrobial | The nitro group facilitates redox cycling, leading to microbial cell death. |

Reduction of Nitro Group to Form Reactive Intermediates

The metabolic activation of nitroaromatic compounds, including this compound, often proceeds through the reduction of the nitro group. This process is a critical step that leads to the formation of highly reactive intermediates. Various methods can achieve this reduction, including the use of zinc in acetic acid or enzymatic pathways in biological systems. researchgate.netnih.gov The reduction can proceed through several stages, forming nitroso and hydroxylamine (B1172632) derivatives, which can be further converted into a highly electrophilic nitrenium ion. This nitrenium ion is a key reactive intermediate responsible for the compound's biological activities. The formation of these intermediates is a common pathway for many nitroaromatic compounds and is central to their mechanisms of toxicity and carcinogenicity. acs.org

Covalent Binding to DNA via Toxic Intermediates

Following the reduction of the nitro group, the resulting reactive intermediates, particularly the nitrenium ion, can covalently bind to cellular macromolecules, most notably DNA. This binding process, known as DNA adduction, is a primary mechanism of genotoxicity for many nitroaromatic compounds. The electrophilic nitrenium ion attacks nucleophilic sites on the DNA bases, primarily on purines like guanine (B1146940) and adenine (B156593), forming stable covalent adducts. nih.gov These DNA adducts can disrupt the normal functioning of DNA, leading to mutations during replication and transcription, which can ultimately initiate carcinogenesis.

Relation to Aristolochic Acid-DNA Adduct Formation Mechanisms

The mechanism of DNA adduct formation by this compound is mechanistically similar to that of aristolochic acids, which are known human carcinogens. researchgate.netacs.org Aristolochic acids also undergo metabolic activation through the reduction of their nitro group to form reactive cyclic nitrenium ions that bind to DNA. researchgate.netacs.org Studies have shown that both this compound and aristolochic acid can form oxazole (B20620) condensation products, which are believed to arise from a common nitrenium/carbocation ion mechanism. researchgate.netnih.govacs.org This similarity makes this compound a valuable model compound for studying the mechanisms of aristolochic acid-induced nephropathy and cancer. researchgate.net The primary DNA adducts formed by aristolochic acids are with adenine and guanine. nih.gov

Investigation of N-Methyl-D-aspartate Receptor (NMDAR) Modulation

Some naphthoic acid derivatives have been investigated for their potential to modulate the activity of the N-Methyl-D-aspartate receptor (NMDAR), a crucial glutamate (B1630785) receptor in the central nervous system involved in synaptic plasticity, learning, and memory. wikipedia.orgmedchemexpress.com While specific studies on this compound's direct interaction with NMDARs are not extensively documented in the provided search results, the broader class of naphthoic acids has been identified as potential NMDAR modulators. medchemexpress.comgoogle.com For instance, 6-Methoxy-2-naphthoic acid is cited as an NMDAR modulator. medchemexpress.com NMDARs are complex ion channels, and their modulation by small molecules can have significant therapeutic implications for a range of neurological and psychiatric disorders. wikipedia.orgacs.org

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science.

Precursor for Polymers and Advanced Materials

The presence of both a carboxylic acid and a nitro group on a rigid naphthalene backbone makes this compound a potentially useful precursor for the synthesis of novel polymers and advanced materials. vulcanchem.com The carboxylic acid group can be used for polymerization reactions, such as polyester (B1180765) or polyamide formation, while the nitro group can be chemically modified to introduce other functionalities or to influence the material's properties. vulcanchem.com The aromatic nature of the naphthalene ring can impart thermal stability and desirable mechanical properties to the resulting polymers.

Development of Conductive Polymers

There is growing interest in using functionalized aromatic compounds for the development of conductive polymers. While direct evidence for the use of this compound in conductive polymers is not prominent in the search results, related compounds and principles suggest its potential. For instance, the functionalization of aromatic structures with electron-withdrawing groups like nitro groups can influence the electronic properties of the material. Conductive polymers are often based on conjugated aromatic systems, and derivatives of naphthoic acid have been explored in this context. bloomtechz.com For example, 6-bromo-2-naphthoic acid has been proposed for use in preparing conductive paints by combining it with conductive polymers. bloomtechz.com The synthesis of conductive polymers often involves doping, and the nitro group in this compound could potentially play a role in modulating the conductivity of a polymer matrix.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 103987-83-3 | lab-chemicals.com |

| Molecular Formula | C11H7NO4 | lab-chemicals.comnih.gov |

| Molecular Weight | 217.18 g/mol | lab-chemicals.com |

| Purity | 95+% | lab-chemicals.com |

| Storage | Sealed in dry, 2-8°C | lab-chemicals.com |

Environmental Remediation Research

The environmental fate and potential application of nitroaromatic compounds are of significant interest due to their widespread use and potential persistence. Research into this compound in this context explores its degradability and reactivity concerning environmental contaminants.

While direct studies on the use of this compound to degrade other pollutants are not extensively documented, research on related nitroaromatic and naphthoic acid compounds provides insights into its potential environmental behavior and breakdown. Nitroaromatic compounds are known environmental pollutants, often originating from industrial activities. nih.gov The biodegradation of these compounds is a key mechanism for their removal from contaminated sites. nih.gov

The degradation of a related compound, 1-nitronaphthalene, has been studied in the context of advanced oxidation processes. For instance, the use of nano-MoO2 to activate peroxymonosulfate (B1194676) has been shown to effectively degrade 1-nitronaphthalene. unito.it The proposed degradation pathway involves hydroxylation to form intermediates like 1-nitro-1,2-dihydronaphthalen-2-ol and 4-hydroxy-1-nitronaphthalene, followed by further oxidation. unito.it

Furthermore, microorganisms are capable of degrading various naphthoic acid derivatives. nih.gov For example, some bacteria can utilize naphthoic acids as a carbon source, initiating metabolism through hydroxylation of the aromatic ring. nih.gov In anaerobic environments like sediments and groundwater, functional groups such as nitro groups can undergo reduction to amino groups, which is a critical step in the breakdown of highly chlorinated or recalcitrant chemicals. libretexts.org This suggests that this compound could be susceptible to microbial degradation, particularly through the reduction of its nitro group, which would transform it into a more biodegradable aminonaphthoic acid.

The reactivity of this compound is largely dictated by its two functional groups: the nitro group and the carboxylic acid group, both attached to the naphthalene core. These groups influence the molecule's potential to participate in the breakdown of other substances.

The nitro group is strongly electron-withdrawing, which can activate the aromatic ring system towards certain reactions. In the context of bioremediation, the reduction of the nitro group is a common initial step in the catabolism of nitroaromatic compounds. libretexts.org This transformation to an amino group makes the resulting compound, 2-amino-1-naphthoic acid, potentially more amenable to subsequent enzymatic degradation, such as ring cleavage. libretexts.org

Naphthoic acids themselves are intermediates in the degradation pathways of larger polycyclic aromatic hydrocarbons (PAHs). For instance, 1-hydroxy-2-naphthoic acid is a known metabolic product in the bacterial degradation of phenanthrene. nih.govscience.gov This intermediate is then further metabolized, often leading to ring fission and eventual mineralization. nih.govscience.gov This established role of the naphthoic acid structure in microbial catabolic pathways suggests that this compound could potentially be integrated into similar degradation sequences, following initial transformation of the nitro group. The reactivity of the compound is central to its role in these environmental and biological systems.

Potential for Degradation of Pollutants

Future Research Directions and Challenges

The unique structure of this compound presents numerous opportunities for further scientific investigation, from the synthesis of novel compounds to deeper mechanistic understanding and biological screening.

A significant area for future research lies in the synthesis of new derivatives from this compound. The compound serves as a versatile scaffold for chemical modification at two key points: the carboxylic acid group and the nitro group.

Carboxylic Acid Moiety: The carboxyl group can be readily converted into a variety of other functional groups, including esters, amides, and acid halides. These reactions could produce a library of compounds with diverse physicochemical properties. For example, esterification could be used to modulate lipophilicity, which is a critical parameter for biological activity. Recent advances have reported novel Lewis-acid-mediated methods to synthesize substituted 1-hydroxy-2-naphthoic acid esters, a transformation that could potentially be adapted for nitro-substituted analogues. nih.gov

Nitro Group Moiety: The nitro group is a gateway to numerous other functionalities. Its reduction to an amino group (forming 2-amino-1-naphthoic acid) is a fundamental transformation. This resulting amine can then undergo a wide range of reactions, such as diazotization to create dyes or coupling reactions to build more complex molecular architectures. Such derivatizations are valuable in materials science and medicinal chemistry.

The combination of these modifications could lead to the development of compounds with tailored properties for applications in pharmaceuticals, dyes, and materials science. researchgate.net

While the synthesis of this compound and its relatives is established, deeper mechanistic understanding of its reactions is a key challenge for future research. canterbury.ac.nz Elucidating the precise step-by-step pathways of its transformations is crucial for optimizing reaction conditions and predicting product formation.

Future studies could focus on:

Degradation Pathways: Investigating the exact enzymatic and chemical pathways for the environmental or biological degradation of this compound. This would involve identifying key intermediates and the enzymes or catalysts responsible.

Synthetic Reaction Mechanisms: A study on the reduction of the closely related 8-nitro-1-naphthoic acid revealed that it proceeds through a nitrenium/carbocation ion mechanism to form a naphthoxazole. nih.gov Similar detailed mechanistic studies on this compound could uncover novel reactive intermediates and reaction pathways, providing valuable insights into its chemical behavior.

Catalytic Processes: Exploring novel catalytic systems to control the regioselectivity and stereoselectivity of reactions involving this compound. For example, understanding the Lewis acid catalysis in the rearrangement of related structures helps in accessing new substitution patterns which were previously challenging to obtain. nih.gov

The naphthoic acid scaffold is present in various biologically active molecules, and the addition of a nitro group can confer unique biological properties. google.com A major future direction is the systematic screening of this compound and its derivatives for potential therapeutic applications.

Research could be targeted towards:

Enzyme Inhibition: Nitroaromatic compounds have been shown to act as inhibitors for certain enzymes. Screening this compound against a panel of enzymes could identify novel inhibitors relevant to disease pathways.

Antimicrobial Activity: The nitro group is a key feature in several antimicrobial drugs. Investigating the activity of this compound against various pathogenic bacteria and fungi is a promising avenue. For instance, the related 8-nitro-1-naphthoic acid has been investigated for its potential against pathogens like Helicobacter pylori and Mycobacterium tuberculosis.

Chemoproteomic Profiling: Modern techniques like chemoproteomics could be used to identify the direct protein targets of this compound within cells. Nitro-fatty acids are known to exert biological effects by covalently modifying proteins, a mechanism known as nitro-alkylation. biorxiv.org Investigating whether this compound acts via a similar mechanism could reveal its mode of action and therapeutic potential. biorxiv.org

This targeted profiling, combined with the synthesis of new derivatives, could lead to the discovery of novel lead compounds for drug development.

Compound Index

Green Chemistry Approaches in Synthesis

The synthesis of this compound, like many nitration processes, has traditionally relied on methods that are effective but pose environmental and safety concerns. The classic approach often involves strong acids and produces significant waste. However, the principles of green chemistry are driving research towards more sustainable and environmentally benign synthetic routes. These modern approaches focus on reducing hazardous substances, minimizing waste, improving energy efficiency, and utilizing renewable resources and catalysts.

A documented synthesis of this compound involves a two-step process starting from 4,5-benzotropolone. This method includes treatment with concentrated nitric acid in glacial acetic acid, followed by isomerization with a 10% aqueous alkali solution at room temperature. nih.govbeilstein-journals.org While effective, this route employs corrosive strong acids, which is a target for improvement under green chemistry principles.

Exploration into greener alternatives for the synthesis of this compound and related compounds focuses on several key areas:

Alternative Nitrating Agents and Catalysts: Traditional nitration using a mixture of concentrated nitric and sulfuric acids is notoriously polluting. rasayanjournal.co.in Research has shifted towards milder and more selective reagents. An environmentally friendly methodology for nitrating various aromatic compounds uses urea (B33335) nitrate (B79036) with concentrated sulfuric acid at room temperature, which is safer and uses a simple aqueous workup. rasayanjournal.co.in Other approaches for aromatic nitration eliminate the need for strong mineral acids by using systems like sodium nitrite (B80452) with peroxy compounds (e.g., H₂O₂, PDS, PMS) as catalysts. organic-chemistry.org Furthermore, the use of solid urea nitrate instead of corrosive concentrated nitric acid presents a milder and safer alternative. rasayanjournal.co.in For the synthesis of related naphthoic acid derivatives, catalysts such as bismuth(III) nitrate have been used in one-pot, solvent-free conditions, which can avoid lengthy preparation and purification steps. researchgate.net

Energy and Solvent Reduction: A significant focus of green chemistry is the reduction of energy consumption and the use of hazardous organic solvents. imist.ma Microwave-assisted synthesis has emerged as a powerful tool, often leading to higher yields, cleaner product formation, and dramatically shorter reaction times. nih.govresearchgate.netresearchgate.net For instance, the synthesis of various naphtho[1,2-d] nih.govacs.orgoxazoles from 1-nitroso-2-naphthol (B91326) is efficiently achieved using microwave irradiation with an FeCl₃ catalyst. asianpubs.org